Cyclopropyl 2-trifluoromethylphenyl ketone

説明

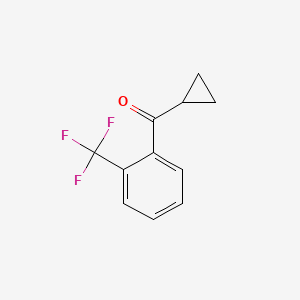

Cyclopropyl 2-trifluoromethylphenyl ketone is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl 2-trifluoromethylphenyl ketone typically involves the cyclopropanation of a suitable precursor. One common method is the hydrogen-borrowing catalysis, where a ketone undergoes α-cyclopropanation. This process involves the use of a hydrogen-borrowing catalyst to facilitate the alkylation of the ketone, followed by intramolecular displacement to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions: Cyclopropyl 2-trifluoromethylphenyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted phenyl ketones.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Cyclopropyl 2-trifluoromethylphenyl ketone serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances the metabolic stability and bioactivity of compounds, making it valuable in the development of anti-inflammatory and analgesic agents. Research indicates that trifluoromethyl ketones are particularly effective in constructing fluorinated pharmacons, which exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Case Study: Development of Antiviral Agents

In a recent study, this compound was utilized to synthesize a series of antiviral agents targeting specific viral enzymes. The resulting compounds demonstrated enhanced potency against viral strains due to the electron-withdrawing nature of the trifluoromethyl group, which improved binding affinity to the target enzymes .

Agricultural Chemistry

Enhancement of Agrochemicals

The compound is also employed in agricultural chemistry, particularly in the formulation of pesticides and herbicides. The incorporation of this compound into agrochemical products has been shown to enhance efficacy, leading to improved crop yields and protection against pests .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Notes |

|---|---|---|---|

| Herbicide | This compound | 85% | Effective against broadleaf weeds |

| Insecticide | This compound | 90% | High mortality rate in target insects |

Material Science

Polymer Applications

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. The unique structure allows for improved performance in durable materials used in various industrial applications .

Case Study: Development of High-Performance Polymers

Research has demonstrated that polymers containing this compound exhibit superior thermal resistance compared to traditional polymers. This characteristic makes them suitable for applications in electronics and automotive industries where high-performance materials are required .

Organic Synthesis

Versatile Building Block

This compound acts as a versatile building block in organic synthesis, facilitating the construction of complex molecules. Its unique structure allows for various transformations, including cycloadditions and cross-couplings, which are essential for advancing chemical research .

Data Table: Reaction Conditions and Yields

| Reaction Type | Substrate Used | Yield (%) | Notes |

|---|---|---|---|

| [3 + 2] Cycloaddition | Aryl cyclopropyl ketones | 70-90% | High selectivity observed |

| Cross-Coupling | Cyclopropyl phenyl ketones | Up to 99% | Optimized conditions applied |

作用機序

The mechanism of action of cyclopropyl 2-trifluoromethylphenyl ketone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. The cyclopropyl group can introduce steric effects that affect the compound’s interactions with biological targets.

類似化合物との比較

Cyclopropyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

2-Trifluoromethylphenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic properties.

Uniqueness: Cyclopropyl 2-trifluoromethylphenyl ketone is unique due to the combination of the cyclopropyl group, trifluoromethyl group, and ketone functional group

生物活性

Cyclopropyl 2-trifluoromethylphenyl ketone (CPTFK) is an organic compound characterized by a cyclopropyl group attached to a ketone functional group, with a trifluoromethyl group on the phenyl ring. Its molecular formula is C₁₁H₉F₃O. The unique structural features of CPTFK contribute to its significant biological activities, making it an important compound in medicinal chemistry and drug discovery.

Synthesis and Structural Characteristics

CPTFK can be synthesized through various methods, notably via the Friedel-Crafts acylation of 2-trifluoromethylbenzene with cyclopropanecarbonyl chloride using aluminum chloride as a Lewis acid catalyst. This synthesis route emphasizes the compound's reactivity due to the presence of the trifluoromethyl group, which enhances its electronic properties and stability in biological systems.

The trifluoromethyl group in CPTFK significantly influences its interaction with biological targets, enhancing its reactivity and selectivity in various reactions. This group can modulate lipophilicity and metabolic stability, which are critical factors in drug design. Studies have shown that compounds containing trifluoromethyl groups often exhibit increased potency against various biological targets compared to their non-fluorinated counterparts .

Case Studies and Research Findings

- Antitumor Activity : Research has demonstrated that CPTFK derivatives exhibit notable cytotoxic effects against cancer cell lines. For instance, a study indicated that similar trifluoromethyl-containing compounds showed IC50 values less than 2 µg/mL against Jurkat cells, suggesting potential for development as antitumor agents .

- Enzyme Inhibition : The presence of the cyclopropyl moiety has been linked to enhanced binding affinities for certain enzymes, such as voltage-gated calcium channels. Analogues derived from CPTFK have been shown to effectively target these channels, which are crucial in various physiological processes and disease states .

- Nucleophilic Addition Reactions : CPTFK has been studied for its ability to undergo nucleophilic addition reactions with hydrazine hydrate, producing hydrazone derivatives. This reaction pathway indicates potential applications in synthesizing biologically active compounds.

Comparative Analysis of Related Compounds

The following table compares CPTFK with structurally similar compounds based on their unique features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Cyclopropyl 2-methylphenyl ketone | Cyclopropyl group; methyl instead of trifluoromethyl | Lower lipophilicity; different biological activity |

| Cyclobutyl 2-trifluoromethylphenyl ketone | Cyclobutyl group; trifluoromethyl substituent | Increased ring strain; different reactivity |

| Phenylcyclopropanecarboxylic acid | Cyclopropane ring; carboxylic acid functional group | Acidic properties; potential for ester formation |

The distinct combination of the cyclopropyl and trifluoromethyl groups in CPTFK provides unique reactivity patterns not observed in other similar compounds, enhancing its potential applications in medicinal chemistry and materials science.

特性

IUPAC Name |

cyclopropyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQVXMURVDLEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642500 | |

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-12-0 | |

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。